molecular formula C12H10FN B14144969 1-Vinyl-2-(4-fluorophenyl)pyrrole CAS No. 134703-23-4

1-Vinyl-2-(4-fluorophenyl)pyrrole

Cat. No.: B14144969
CAS No.: 134703-23-4
M. Wt: 187.21 g/mol
InChI Key: PXSPWUOCKBOBIM-UHFFFAOYSA-N
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Description

1-Vinyl-2-(4-fluorophenyl)pyrrole is an organic compound with the molecular formula C12H10FN. It is a derivative of pyrrole, a five-membered aromatic heterocycle, and features a vinyl group and a 4-fluorophenyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Vinyl-2-(4-fluorophenyl)pyrrole can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and a boronic acid . The reaction typically requires a base, such as potassium carbonate, and is carried out in an organic solvent like toluene or ethanol under an inert atmosphere.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions: 1-Vinyl-2-(4-fluorophenyl)pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Vinyl-2-(4-fluorophenyl)pyrrole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Vinyl-2-(4-fluorophenyl)pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and the biological system under investigation .

Comparison with Similar Compounds

Uniqueness: 1-Vinyl-2-(4-fluorophenyl)pyrrole is unique due to the presence of both the vinyl group and the 4-fluorophenyl substituent. These functional groups confer distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

134703-23-4

Molecular Formula

C12H10FN

Molecular Weight

187.21 g/mol

IUPAC Name

1-ethenyl-2-(4-fluorophenyl)pyrrole

InChI

InChI=1S/C12H10FN/c1-2-14-9-3-4-12(14)10-5-7-11(13)8-6-10/h2-9H,1H2

InChI Key

PXSPWUOCKBOBIM-UHFFFAOYSA-N

Canonical SMILES

C=CN1C=CC=C1C2=CC=C(C=C2)F

Origin of Product

United States

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